molecular formula C10H18O B12417179 Menthone-d3

Menthone-d3

Cat. No.: B12417179
M. Wt: 157.27 g/mol
InChI Key: NFLGAXVYCFJBMK-JGRCALCDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Menthone-d3, also known as 3-Methyl-6-(1-methylethyl)-cyclohexanone-2,2,6-d3, is a deuterated form of menthone. It is a monoterpene with a minty flavor and is structurally related to menthol. This compound is used in various scientific research applications due to its unique properties and isotopic labeling, which makes it valuable in studies involving metabolic pathways and reaction mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

Menthone-d3 can be synthesized through the oxidation of menthol-d3. The process involves the use of oxidizing agents such as acidified dichromate or other suitable oxidants. The reaction is typically carried out under controlled conditions to ensure the selective formation of this compound without significant by-products .

Industrial Production Methods

Industrial production of this compound involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to high yields and purity of the final product. The use of heterogeneous catalysts, such as copper chromite, can enhance the efficiency of the oxidation process .

Chemical Reactions Analysis

Types of Reactions

Menthone-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Menthone-d3 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms. Some key applications include:

Mechanism of Action

Menthone-d3 exerts its effects by interacting with specific molecular targets and pathways. For example, in plant allelopathy, this compound disrupts microtubules, leading to cell mortality and growth inhibition of competing plants. This action is linked to the rapid permeabilization of the plasma membrane and destabilization of microtubules . In biological systems, this compound can also interact with ion channels and receptors, influencing various physiological processes .

Comparison with Similar Compounds

Menthone-d3 is structurally similar to other monoterpenes such as menthol, isomenthone, and pulegone. its deuterated form provides unique advantages in research applications:

This compound’s isotopic labeling makes it particularly valuable for tracing studies and understanding complex biochemical pathways, setting it apart from its non-deuterated counterparts .

Properties

Molecular Formula

C10H18O

Molecular Weight

157.27 g/mol

IUPAC Name

2,2,6-trideuterio-3-methyl-6-propan-2-ylcyclohexan-1-one

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/i6D2,9D

InChI Key

NFLGAXVYCFJBMK-JGRCALCDSA-N

Isomeric SMILES

[2H]C1(C(CCC(C1=O)([2H])C(C)C)C)[2H]

Canonical SMILES

CC1CCC(C(=O)C1)C(C)C

Origin of Product

United States

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